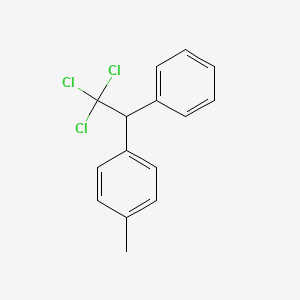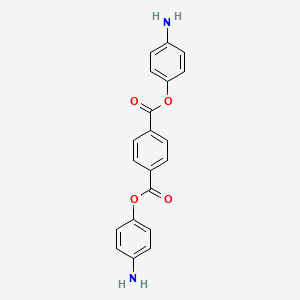
对苯二甲酸双(4-氨基苯基)酯
描述
Bis(4-aminophenyl) terephthalate is a chemical compound with the molecular formula C20H16N2O4. It is also known as 1,4-benzenedicarboxylic acid bis(4-aminophenyl) ester. This compound is characterized by its two 4-aminophenyl groups attached to a terephthalate core. It is used in various scientific and industrial applications due to its unique chemical properties.
科学研究应用
Bis(4-aminophenyl) terephthalate is utilized in various scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polyimides and other high-performance polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a building block for pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
Bis(4-aminophenyl) terephthalate can be synthesized through the reaction of terephthalic acid with 4-aminophenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride to form the terephthaloyl chloride intermediate, which then reacts with 4-aminophenol to yield the final product . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of bis(4-aminophenyl) terephthalate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction is carefully monitored to maintain optimal conditions and maximize yield .
化学反应分析
Types of Reactions
Bis(4-aminophenyl) terephthalate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can produce primary amines .
作用机制
The mechanism by which bis(4-aminophenyl) terephthalate exerts its effects involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with other functional groups, facilitating the formation of complex structures. The terephthalate core provides rigidity and stability to the compound, making it suitable for use in high-performance materials .
相似化合物的比较
Similar Compounds
- Bis(4-aminophenyl) ether
- Bis(4-aminophenyl) sulfone
- Bis(4-aminophenyl) methane
Uniqueness
Bis(4-aminophenyl) terephthalate is unique due to its terephthalate core, which imparts superior thermal stability and mechanical strength compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials .
属性
IUPAC Name |
bis(4-aminophenyl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c21-15-5-9-17(10-6-15)25-19(23)13-1-2-14(4-3-13)20(24)26-18-11-7-16(22)8-12-18/h1-12H,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTXGNJIXHFHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N)C(=O)OC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694865 | |
| Record name | Bis(4-aminophenyl) benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16926-73-1 | |
| Record name | Bis(4-aminophenyl) benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-aminophenyl) Terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the advantages of incorporating Bis(4-aminophenyl) terephthalate into polyimides?
A1: Bis(4-aminophenyl) terephthalate is a diamine monomer that, when incorporated into the backbone of polyimides, introduces ester linkages. These linkages disrupt the chain packing of the polymer, leading to several desirable properties. [, ] Studies have shown that PEIs synthesized with Bis(4-aminophenyl) terephthalate exhibit: [, ]
Q2: How does the structure of Bis(4-aminophenyl) terephthalate influence the properties of the resulting polyimides?
A2: The presence of both the ester group and the rigid aromatic rings in Bis(4-aminophenyl) terephthalate contributes to the unique properties of the resulting PEIs. []
Q3: What are the potential applications of poly(ester imide)s synthesized with Bis(4-aminophenyl) terephthalate?
A3: The combination of low CTE, low water absorption, good thermal stability, and desirable mechanical properties makes these PEIs suitable for various high-performance applications, such as: [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


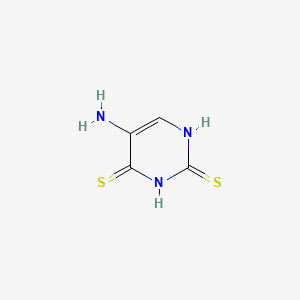
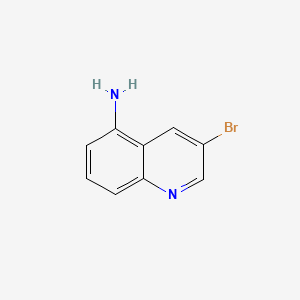
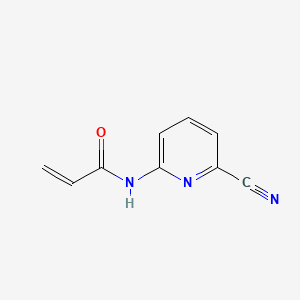
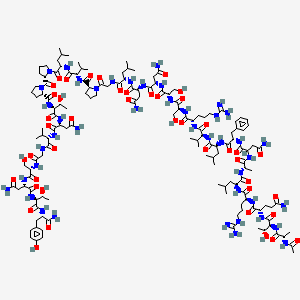
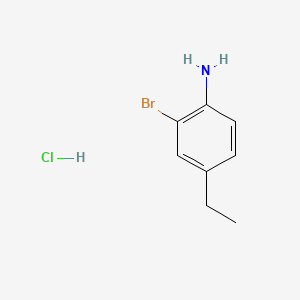
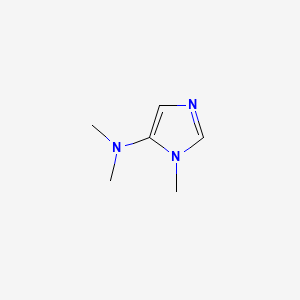
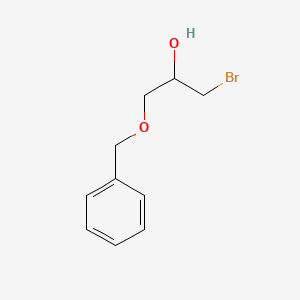


![2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid](/img/structure/B599879.png)
